molecular formula C13Cl8O B14697045 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one CAS No. 33240-71-0

1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one

Cat. No.: B14697045
CAS No.: 33240-71-0
M. Wt: 455.7 g/mol
InChI Key: IIMAPAXBHNQODE-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one is a chlorinated derivative of fluorenone, characterized by the presence of eight chlorine atoms attached to the fluorenone structure. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one typically involves the chlorination of fluorenone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the fluorenone molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor system to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce partially dechlorinated fluorenones.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin: Another highly chlorinated compound with similar stability and chemical properties.

    9,9’-Bifluorenylidene: A related fluorenone derivative with different substitution patterns.

    Chlordane: A chlorinated hydrocarbon with similar chemical reactivity.

Uniqueness

1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high stability and reactivity make it a valuable compound for various research and industrial applications.

Properties

CAS No.

33240-71-0

Molecular Formula

C13Cl8O

Molecular Weight

455.7 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octachlorofluoren-9-one

InChI

InChI=1S/C13Cl8O/c14-5-1-2-4(8(17)12(21)10(19)6(2)15)13(22)3(1)7(16)11(20)9(5)18

InChI Key

IIMAPAXBHNQODE-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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